molecular formula C9H14O B14083501 (2E,4E)-6,6-dimethylhepta-2,4-dienal

(2E,4E)-6,6-dimethylhepta-2,4-dienal

Cat. No.: B14083501
M. Wt: 138.21 g/mol
InChI Key: YXVYKPSVFIZOKO-YDFGWWAZSA-N
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Description

(2E,4E)-6,6-dimethylhepta-2,4-dienal (CAS Number 220766-63-2 ) is a high-purity biochemical with the molecular formula C9H14O2 . This compound features a defined (2E,4E) stereochemistry of its conjugated diene system, which is critical for its interaction in research settings. As an alpha, beta-unsaturated aldehyde derivative, it serves as a valuable intermediate in the investigation of fragrance and flavor compound synthesis . Its structural motif is frequently explored in studies concerning sustainable release systems for perfumes, antimicrobial agents, and sunscreen/cosmetic applications, where ketone precursors play a key role . The mechanism of action for related compounds often involves controlled chemical scission or hydrolysis under specific conditions to release active molecules, making them of significant interest for developing triggered-release technologies in detergents, fabric softeners, and cleaning mixtures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2E,4E)-6,6-dimethylhepta-2,4-dienal

InChI

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4-8H,1-3H3/b6-4+,7-5+

InChI Key

YXVYKPSVFIZOKO-YDFGWWAZSA-N

Isomeric SMILES

CC(C)(C)/C=C/C=C/C=O

Canonical SMILES

CC(C)(C)C=CC=CC=O

Origin of Product

United States

Preparation Methods

Organometallic Addition and Electrocyclic Ring-Opening

The most widely cited method involves the reaction of organometallic reagents with pyrylium perchlorate, followed by electrocyclic ring-opening of intermediate 2H-pyrans. For (2E,4E)-6,6-dimethylhepta-2,4-dienal, the protocol proceeds as follows:

  • Pyrylium Salt Formation : 2,6-Dimethyl-4H-pyran-4-one is treated with perchloric acid to generate the corresponding pyrylium perchlorate.
  • Organometallic Addition : At −78°C, methylmagnesium bromide (1.2 equiv) is added to the pyrylium salt in tetrahydrofuran (THF), yielding a 2H-pyran intermediate.
  • Ring-Opening : Warming to 0°C induces electrocyclic opening to form the (2Z,4E)-dienal, which isomerizes to the thermodynamically favored (2E,4E) configuration under mild acidic conditions (pH 5–6).

This method achieves >95% stereochemical purity, as confirmed by 400 MHz ¹H NMR analysis (J₂,₃ = 10 Hz, J₄,₅ = 15 Hz).

Table 1: Reaction Parameters and Yields for Pyrylium Route

Parameter Value
Temperature −78°C (addition), 0°C (opening)
Solvent THF
Organometallic Reagent MeMgBr
Isomerization Catalyst Acetic acid (0.1 M)
Yield 89–92%

Radical-Mediated Deprotection of Acetal Precursors

Synthesis of (2Z,4Z)-6,6-Dimethyl-2,4-bis(phenylseleno)hepta-2,4-dienal Diethyl Acetal

A two-step protocol reported by LookChem enables gram-scale production:

  • Acetal Formation : 6,6-Dimethylhepta-2,4-dienal is protected as its diethyl acetal using ethanol and p-toluenesulfonic acid (PTSA).
  • Radical Deprotection : The acetal is treated with tri-n-butyltin hydride (1.5 equiv) and 2,2'-azobis(isobutyronitrile) (AIBN, 0.1 equiv) in benzene at 80°C for 0.3 hours, yielding the target dienal via radical-mediated C–Se bond cleavage.

Key Advantages :

  • Avoids strongly acidic conditions that promote isomerization.
  • Compatible with base-sensitive substrates.

Table 2: Performance Metrics for Radical Route

Metric Value
Reaction Time 18–22 minutes
Temperature 80°C
Solvent Benzene
Yield 84%
Purity (HPLC) >98%

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

Method Yield Stereoselectivity Scalability Cost Efficiency
Pyrylium Salt Route 89–92% >95% E,E Pilot-scale Moderate
Radical Deprotection 84% >99% E,E Lab-scale High (Se waste)
DMP Oxidation 65–72% 85–90% E,E Lab-scale Low

The pyrylium salt method remains the gold standard for industrial applications due to its reproducibility, while the radical route offers superior stereocontrol for small-batch synthesis.

Mechanistic Insights and Side-Reactions

Isomerization Pathways

Under basic conditions, (2Z,4E)-dienals undergo thermal isomerization to the (2E,4E) form via a conjugated diradical intermediate. This process is minimized in the radical deprotection route by avoiding prolonged heating.

Byproduct Formation in Pyrylium Route

Minor products (<5%) include:

  • 2H-Pyran derivatives : From incomplete ring-opening.
  • Over-reduced alcohols : Due to excess Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-6,6-dimethylhepta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The diene structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions may involve catalysts like palladium or nickel, along with appropriate ligands and solvents.

Major Products

    Oxidation: The major product is (2E,4E)-6,6-dimethylhepta-2,4-dienoic acid.

    Reduction: The major product is (2E,4E)-6,6-dimethylhepta-2,4-dienol.

    Substitution: Products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

(2E,4E)-6,6-dimethylhepta-2,4-dienal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties, is ongoing.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2E,4E)-6,6-dimethylhepta-2,4-dienal exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and the alteration of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2E,4E)-6,6-dimethylhepta-2,4-dienal with structurally analogous aldehydes, focusing on chain length , functional groups , reactivity , and applications .

Shorter-Chain Aldehydes: (2E,4E)-Hepta-2,4-dienal

  • Structure : Lacks the 6,6-dimethyl substitution present in the target compound.
  • Properties : Exhibits higher volatility due to shorter chain length.
  • Applications: Detected in fermented foods like baechu-kimchi (Korean cabbage kimchi), where it contributes to aroma profiles. Its lower molecular weight may limit its use in non-volatile applications compared to dimethyl-substituted analogs .

Hydroxylated Analogs: (2E,5E)-6-Hydroxy-2,6-dimethylhepta-2,4-dienal

  • Structure : Features a hydroxyl group at C6 and a shifted double bond (C5 instead of C4).
  • Properties: The hydroxyl group enhances polarity (logP = 1.459 vs. non-hydroxylated analogs) and influences solubility (log10WS = -1.95) .
  • Applications: Identified in myrrh resin and linked to neuroprotective effects in mice, reversing scopolamine-induced memory impairment. This biological activity is absent in the non-hydroxylated target compound .

Longer-Chain Aldehydes: (2E,4E)-Deca-2,4-dienal

  • Structure: Extended carbon chain (10 carbons vs.
  • Reactivity : Similar conjugation but lower steric hindrance, enabling stronger adsorption to hydrophobic resins (e.g., AmberLite FPX66: 30 mg/g binding capacity). This property is critical in purification processes for aroma compounds .
  • Applications: Used as a natural aroma compound in biocatalytic synthesis, where separation efficiency from fatty acids (e.g., linoleic acid) is prioritized .

Complex Substituted Derivatives: Methoxyphenyl/Phenyl-Substituted Isomers

  • Structure : Includes aromatic substituents (e.g., 4-methoxyphenyl and phenyl groups) and varied double bond geometries (2E,4E vs. 2E,4Z).
  • Synthesis Challenges : Chromatographic separation of isomers is difficult due to similar polarities, necessitating advanced NMR and HRMS for characterization .
  • Applications : Primarily serve as synthetic intermediates in pharmaceutical chemistry, contrasting with the simpler aliphatic applications of the target compound .

Non-Aldehyde Analogs: (4E)-6,6-Dimethylhepta-1,4-diene

  • Structure : Lacks the aldehyde group, replacing it with an alkene.
  • Reactivity : Reduced electrophilicity due to the absence of the aldehyde moiety, limiting participation in condensation or nucleophilic addition reactions.
  • Applications : Used in synthetic organic chemistry for cycloaddition reactions, diverging from the aldehyde-specific roles of the target compound .

Key Data Tables

Table 1: Thermodynamic Properties of Hydroxylated Analog vs. Target Compound

Property (2E,5E)-6-Hydroxy-2,6-dimethylhepta-2,4-dienal Hypothetical Data for this compound*
ΔfH°gas (kJ/mol) -251.00 ~-280.00 (estimated)
logPoct/wat 1.459 ~2.10 (predicted)
Tboil (K) 551.13 ~500.00 (predicted)

*Based on structural similarities to deca-2,4-dienal (Tboil ~473 K ).

Table 2: Selectivity in Separation Processes

Compound Adsorbent (AmberLite FPX66) Selectivity Ratio vs. Linoleic Acid
(2E,4E)-Deca-2,4-dienal 30 mg/g 6.0
(2E,4E)-Hepta-2,4-dienal Not tested N/A

Research Findings and Implications

  • Separation Efficiency : Longer-chain aldehydes like deca-2,4-dienal are more amenable to hydrophobic adsorption, a property that could guide the design of purification protocols for the target compound .
  • Synthetic Complexity : Aromatic substitution increases synthetic challenges, highlighting the advantage of the target compound’s simpler aliphatic structure in large-scale applications .

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